Physicochemical Property Differentiation: Positional Isomer Database Comparison
A direct comparison of the predicted lipophilicity (LogP) between the target compound and its positional isomer reveals a quantifiable difference. The target compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid, has a computed LogP of 1.61570 . Its isomer, 2-hydroxy-5-methanesulfonamidobenzoic acid, has a predicted LogP (XLogP3) of 1.5 [1]. This indicates the target compound is more lipophilic, which is a key parameter for membrane permeability predictions.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.61570 |
| Comparator Or Baseline | 1.5 (2-hydroxy-5-methanesulfonamidobenzoic acid, CAS 926243-08-5) |
| Quantified Difference | ΔLogP ≈ +0.12 |
| Conditions | Computed properties from public chemical databases (Chem960 for target, PubChem XLogP3 for isomer). |
Why This Matters
A higher LogP value differentiates the compound for projects where increased membrane permeability is a critical design criterion, enabling more informed scaffold selection.
- [1] National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 16776954, 2-Hydroxy-5-methanesulfonamidobenzoic acid. Computed Properties section: XLogP3-AA 1.5. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
